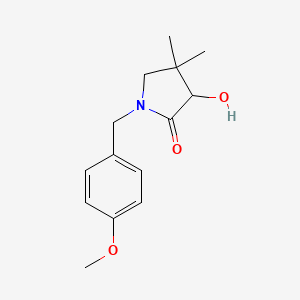
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a hydroxy group, a methoxybenzyl group, and two methyl groups attached to the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzylamine with 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the pyrrolidinone ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-1-(4-methoxybenzyl)pyridinium chloride
- 3-Hydroxy-1-(4-methoxybenzyl)-5-[3-methoxy-4-(2-phenylethoxy)phenyl]-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one is unique due to the presence of the 4,4-dimethyl substitution on the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
3-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-14(2)9-15(13(17)12(14)16)8-10-4-6-11(18-3)7-5-10/h4-7,12,16H,8-9H2,1-3H3 |
InChIキー |
ISMFBXGHCHPAKF-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)C1O)CC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


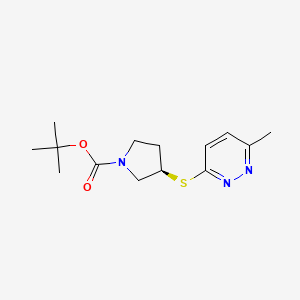
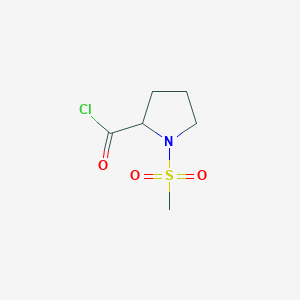
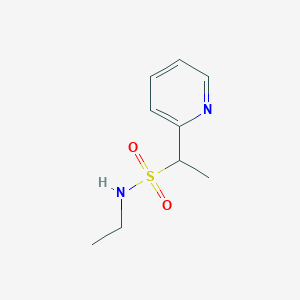
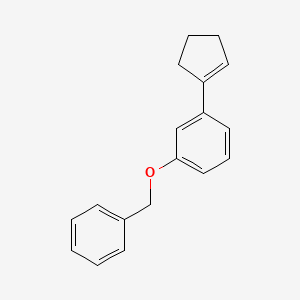
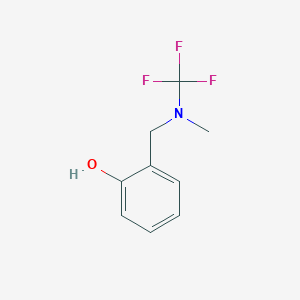
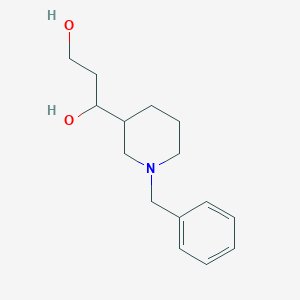

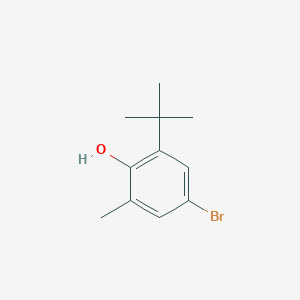
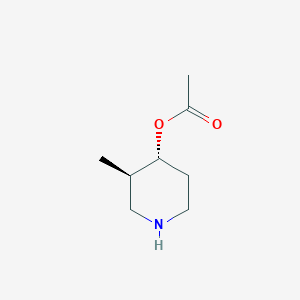
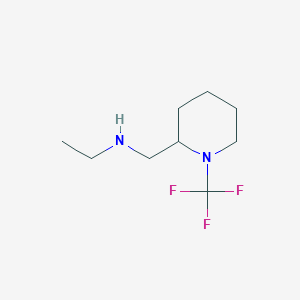
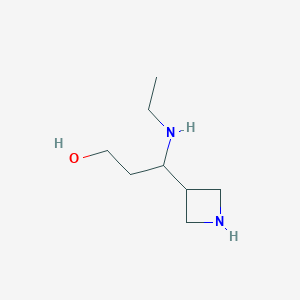
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)

